Unique Aldehyde Functionality Enables Bioconjugation Chemistries Absent in ADA and IDA
[(2‑Oxoethyl)imino]diacetic acid is the only compound among the three-carbon backbone IDA chelators that presents a free aldehyde group for bioorthogonal conjugation [1]. ADA (CAS 26239‑55‑4) terminates in a primary amide (‑CONH2), which is unreactive toward amines, alkoxyamines, or hydrazines under physiological conditions [2]. Unsubstituted IDA (CAS 142‑73‑4) lacks any exocyclic functional group. The aldehyde enables oxime bond formation with aminooxy‑modified biomolecules and reductive amination with lysine residues, chemical reactivities that cannot be replaced by amide or carboxylate moieties [1].
| Evidence Dimension | Presence of bioorthogonal reactive handle (aldehyde) for conjugation |
|---|---|
| Target Compound Data | Terminal aldehyde group (2‑oxoethyl) present; described as N,N‑bis(carboxymethyl)‑glycinal [1] |
| Comparator Or Baseline | ADA: terminal primary amide [2]; IDA: hydrogen terminus; MIDA: methyl terminus |
| Quantified Difference | Qualitative: Target compound is the only member with a carbonyl group capable of forming oxime, hydrazone, and Schiff base adducts; ADA and IDA cannot undergo these reactions. |
| Conditions | Functional group analysis based on IUPAC names and chemical structures [1][2] |
Why This Matters
For procurement in bioconjugation workflows, only the aldehyde-bearing derivative provides a direct conjugation route; substituting with ADA or IDA would require additional chemical modification steps, increasing synthesis cost and complexity.
- [1] PubChem Compound Summary for CID 54324068, [(2‑Oxoethyl)imino]diacetic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/204838-96-0 (accessed 2026-04-28). View Source
- [2] PDBeChem Ligand Dictionary, MHA (N‑(2‑acetamido)iminodiacetic acid). https://www.ebi.ac.uk/pdbe-srv/pdbechem/chemicalCompound/complete/MHA (accessed 2026-04-28). View Source
